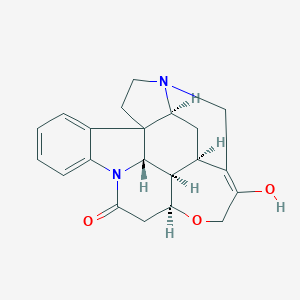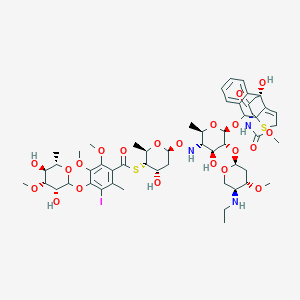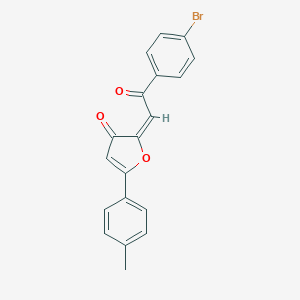![molecular formula C19H22N2O2 B236374 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide, also known as DPA-714, is a novel small molecule ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane. TSPO is a promising therapeutic target for a variety of diseases, including neurodegenerative disorders, cancer, and inflammation. In
作用機序
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide binds to the TSPO in the outer mitochondrial membrane, which is involved in a variety of cellular processes, including energy production, calcium homeostasis, and apoptosis. TSPO is also upregulated in response to cellular stress, such as inflammation and oxidative damage. By binding to TSPO, this compound may modulate these cellular processes and protect against cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, protect against oxidative damage, and improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its specificity for TSPO, which allows for targeted modulation of cellular processes. However, one limitation of this compound is its relatively low affinity for TSPO compared to other ligands, which may limit its effectiveness in certain applications.
将来の方向性
There are many potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have applications in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its efficacy and specificity for TSPO.
合成法
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide involves the reaction of 4-amino-2-methylphenol with 2,2-dimethylpropanoyl chloride to form 4-(2,2-dimethylpropanoylamino)-2-methylphenol. This intermediate is then reacted with benzoyl chloride to produce this compound. The synthesis of this compound is a relatively simple and straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its anti-inflammatory properties, as well as its potential use in cancer therapy.
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N-[4-(2,2-dimethylpropanoylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13-12-15(20-18(23)19(2,3)4)10-11-16(13)21-17(22)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
InChIキー |
SWIBKCNSOVHTFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)




![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
